- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) CatalysisChemistry - A European Journal, 2017, 23(29), 7031-7036,
Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)
N-(2-Methoxyphenyl)acetamide structure
N-(2-Methoxyphenyl)acetamide Properties
Names and Identifiers
-
- N-(2-Methoxyphenyl)acetamide
- o-Acetanisidide
- o-Methoxyacetanilide
- o-Acetanisidine
- 2-Methoxyacetanilide
- 2'-Methoxyacetanilide
- Acetamide, N-(2-methoxyphenyl)-
- Acetanilide, 2'-methoxy-
- Acetyl-O-anisidine
- N-Acetyl-o-anisidine
- 2-ACETAMIDOANISOLE
- Acetamide, N-(methoxyphenyl)-
- N-ACETYL-ORTHO-ANISIDINE
- FGOFNVXHDGQVBG-UHFFFAOYSA-N
- N-(2-METHOXYPHENYL) ACETAMIDE
- Q63392790
- Aceto-o-anisidine
- NSC4004
- PubChem3319
- N-acetyl-2-anisidine
- 2-(Acetyla
- N-(2-Methoxyphenyl)acetamide (ACI)
- o-Acetanisidide (6CI, 7CI, 8CI)
- 2-(Acetylamino)anisole
- 2-N-Acetylaminomethoxybenzene
- 2′-Methoxyacetanilide
- N-Acetyl-2-methoxyaniline
- NSC 4004
- MFCD00026117
- SDCCGMLS-0033745.P002
- NS00039539
- N-(2-methoxyphenyl)-acetamide
- AKOS000498231
- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
- WLN: 1VMR BO1
- SCHEMBL171580
- N-(2-Methoxyphenyl)acetamide, 95%
- N-(2-Methoxyphenyl)acetamide #
- DTXSID0052623
- SY107302
- W-109344
- 93-26-5
- BRN 2091808
- UNII-LPJ345W2VY
- SMR000054976
- LPJ345W2VY
- N-(2-Methoxy-phenyl)-acetamide
- AE-641/00783050
- STL169049
- AI3-00799
- AS-59474
- MLS000105047
- A0018
- NSC-4004
- CHEMBL1880779
- HMS2339K05
- CS-0313101
- EINECS 202-233-5
- HMS1577L04
- CHEBI:143106
- D88200
- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
- Z27797377
- Cambridge id 5137141
- +Expand
-
- MFCD00026117
- FGOFNVXHDGQVBG-UHFFFAOYSA-N
- 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
- O=C(C)NC1C(OC)=CC=CC=1
- 2091808
Computed Properties
- 165.07900
- 1
- 2
- 2
- 165.079
- 12
- 159
- 0
- 0
- 0
- 0
- 0
- 1
- 1.1
- 3
- 0
- 38.3
Experimental Properties
- 1.72660
- 38.33000
- 1.5839 (estimate)
- 303-305 °C(lit.)
- 85.0 to 89.0 deg-C
- 138
- 2768
- Powder
- 1.1603 (rough estimate)
N-(2-Methoxyphenyl)acetamide Security Information
- GHS07
- AE8280000
- 3
- S26-S36
- R36/37/38
- Xn
- NONH for all modes of transport
- H302-H315-H319
- P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- warning
- Keep it tightly closed. Store in a cool, dry place.
- 22-36/37/38
- Warning
N-(2-Methoxyphenyl)acetamide Customs Data
- 2924299090
-
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-Methoxyphenyl)acetamide Price
N-(2-Methoxyphenyl)acetamide Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux
Reference
- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangementSynlett, 2010, (13), 2019-2023,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt
Reference
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydridesJournal of the Iranian Chemical Society, 2009, 6(3), 523-532,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
Reference
- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible lightTetrahedron Letters, 2023, 114,,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt
Reference
- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible LightJournal of Organic Chemistry, 2022, 87(18), 11958-11967,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux
Reference
- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2Chinese Journal of Chemistry, 2011, 29(5), 947-950,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C
Reference
- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquidsSynlett, 2008, (6), 908-910,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement CatalystJournal of the American Chemical Society, 2005, 127(32), 11240-11241,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C
Reference
- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or iminesGreen Chemistry, 2013, 15(10), 2680-2684,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Cyclopropenium ion catalysed Beckmann rearrangementChemical Communications (Cambridge, 2010, 46(31), 5808-5810,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcoholsAsian Journal of Chemistry, 2010, 22(4), 2554-2564,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt
Reference
- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenesJournal of Molecular Structure, 2023, 1285,,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C
1.2 5 min, 70 °C
Reference
- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to KetonesSynthesis, 2022, 54(18), 4095-4103,
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactionsOrganic & Biomolecular Chemistry, 2022, 20(12), 2392-2396,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Reference
- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and LactamsEuropean Journal of Organic Chemistry, 2019, 2019(30), 4911-4915,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Reference
- Hypervalent Iodine-Mediated Beckmann Rearrangement of KetoximesSynlett, 2018, 29(11), 1465-1468,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Reference
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium ComplexJournal of the American Chemical Society, 2002, 124(21), 6043-6048,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt
Reference
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amidesRSC Advances, 2022, 12(51), 33064-33068,
N-(2-Methoxyphenyl)acetamide Raw materials
- Ethanone,1-(2-methoxyphenyl)-, oxime
- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-
- 2-Bromoanisole
- Acetamide
N-(2-Methoxyphenyl)acetamide Preparation Products
N-(2-Methoxyphenyl)acetamide Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:93-26-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:93-26-5)
TANG SI LEI
15026964105
2881489226@qq.com
N-(2-Methoxyphenyl)acetamide Related Literature
-
Shouming Xu,Hong Yang,Kang Zhao,Jianguo Li,Liyun Mei,Yun Xie,Anping Deng RSC Adv., 2015,5, 11343-11348
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Reza Ghaemi,Ponnambalam Ravi Selvaganapathy Lab Chip, 2015,15, 1116-1122
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Xuan Li,Yin Liu,Li Li,Ran Huo,Zhenwei Ma,Guangyu Bao,Shiyu Liu,Zhen Yang,Michael H. Weber,Lisbet Haglund Mater. Horiz., 2023,10, 1705-1718
-
4. Front cover
-
5. Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†Marie Van de Sande,Catherine Walsh,Tom J. Millar Faraday Discuss., 2023,245, 586-608
-
Ana V. Silva,Luis F. Santos Phys. Chem. Chem. Phys., 2019,21, 2719-2726
-
Emma Sparr,Håkan Wennerström Faraday Discuss., 2013,161, 151-166
-
Jiasui Chai RSC Adv., 2019,9, 3012-3019
-
Yuanlai Fang,Xiaosheng Du,Zongliang Du,Haibo Wang,Xu Cheng J. Mater. Chem. A, 2017,5, 8010-8017
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide
99%
500g
386.0